(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as substituted phenethylamines. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the bromination and fluorination of a methyl-substituted benzene ring. The resulting intermediate undergoes a Friedel-Crafts alkylation to introduce the ethanamine group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development for neurological or psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The ethanamine moiety may interact with neurotransmitter systems, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
(1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride: Lacks the bromine atom, potentially altering its binding properties and pharmacological effects.
(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)propan-1-amine hydrochloride: Contains an additional carbon in the alkyl chain, which may influence its pharmacokinetics and metabolism.
Uniqueness
The unique combination of bromine, fluorine, and methyl groups in (1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride contributes to its distinct chemical and biological properties. These structural features can enhance its binding affinity to specific targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-5-3-8(10)9(11)4-7(5)6(2)12;/h3-4,6H,12H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRAXBXDIKSUGA-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)N)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1[C@@H](C)N)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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